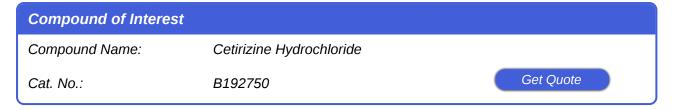


# Application Notes: Cetirizine Hydrochloride as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of **Cetirizine Hydrochloride** as a reference standard in various analytical techniques. This information is crucial for quality control, stability studies, and formulation development of pharmaceutical products containing cetirizine.

## **High-Performance Liquid Chromatography (HPLC)**

High-Performance Liquid Chromatography (HPLC) is a primary technique for the identification and quantification of **cetirizine hydrochloride** in bulk drug substances and pharmaceutical formulations.[1][2] The use of a certified reference standard is essential for method validation and to ensure the accuracy and precision of the results.

# **Experimental Protocol: Isocratic Reversed-Phase HPLC**

This protocol outlines a common isocratic reversed-phase HPLC method for the analysis of **cetirizine hydrochloride**.

- 1. Instrumentation:
- High-Performance Liquid Chromatograph
- UV-Vis Detector



- C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Data acquisition and processing software
- 2. Reagents and Materials:
- Cetirizine Hydrochloride Reference Standard
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (KH2PO4) or other suitable buffer salts
- Phosphoric acid or triethylamine for pH adjustment
- Water (HPLC grade)
- Methanol (HPLC grade)
- 3. Chromatographic Conditions:
- Mobile Phase: A mixture of a buffer (e.g., 50 mM KH2PO4, pH adjusted to 3.5 with phosphoric acid) and acetonitrile in a ratio of 60:40 (v/v).[1] Alternative mobile phases can include mixtures of acetonitrile and water.[3]
- Flow Rate: 1.0 mL/min[4]
- Column Temperature: Ambient (e.g., 25 °C)[4]
- Detection Wavelength: 230 nm or 232 nm[4][5]
- Injection Volume: 20 μL[4]
- 4. Standard Solution Preparation:
- Accurately weigh a suitable amount of Cetirizine Hydrochloride Reference Standard.
- Dissolve in the mobile phase to prepare a stock solution of known concentration (e.g., 100  $\mu g/mL$ ).



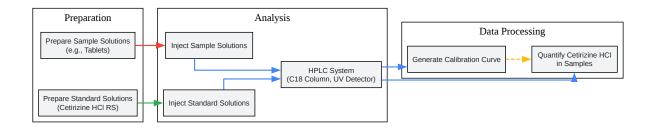
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-20 µg/mL).[1]
- 5. Sample Solution Preparation (for Tablets):
- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to a specific amount of cetirizine hydrochloride.
- Transfer the powder to a suitable volumetric flask.
- Add a portion of the mobile phase and sonicate to dissolve the drug.
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45 μm syringe filter before injection.
- 6. Analysis:
- Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.
- Inject the sample solution and determine the concentration of **cetirizine hydrochloride** from the calibration curve.

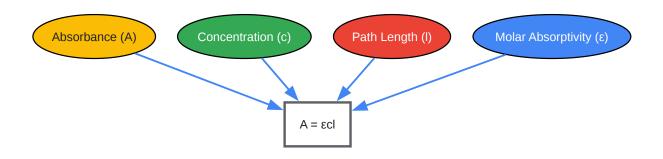
### **Data Presentation: HPLC Method Validation Parameters**



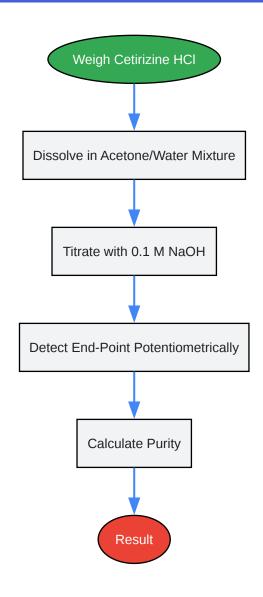
Parameter	Result	Reference
Linearity Range	1 - 20 μg/mL	[1]
20 - 100 μg/mL	[4]	
50 - 150 μg/mL	[3]	_
Correlation Coefficient (r²)	> 0.999	
Limit of Detection (LOD)	0.2 μg/mL	[1]
Limit of Quantification (LOQ)	1 μg/mL	[1]
Accuracy (% Recovery)	99.12% - 100.51%	
99.30% - 100.04%	[4]	
Precision (%RSD)	< 1.5% (within-day and between-day)	[1]

## **Experimental Workflow: HPLC Analysis**









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## References

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